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Compound of Interest

Compound Name: Cdk5-IN-2

Cat. No.: B11934076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk5-IN-2, a highly selective inhibitor of

Cyclin-dependent kinase 5 (Cdk5). This document consolidates key information on its chemical

structure, properties, mechanism of action, and relevant experimental protocols and signaling

pathways.

Chemical Structure and Properties
Cdk5-IN-2 is a potent and highly selective small molecule inhibitor of Cdk5. Its chemical and

physical properties are summarized in the table below.
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Property Value

Chemical Name Cdk5-IN-2

Molecular Formula C29H28FN5O

Molecular Weight 481.56 g/mol

CAS Number 2639542-22-4

Appearance Powder

Purity >98%

Solubility Soluble in DMSO

SMILES

C--INVALID-LINK--

(C1=CC=C2C=NC(NC3=CC=C(C4=CC=C(C#N

)C=C4)C=C3F)=CC=2N=1)(O)

Storage

Store at -20°C as a powder. In DMSO, store at

4°C for up to 2 weeks or at -80°C for up to 6

months.

Data compiled from publicly available chemical supplier information.

Biological Activity and Selectivity
Cdk5-IN-2 demonstrates high potency and selectivity for Cdk5/p25 over other cyclin-dependent

kinases, such as Cdk2/CycA. This selectivity is crucial for minimizing off-target effects in

experimental systems.

Target IC50 (nM)

Cdk5/p25 0.2

Cdk2/CycA 23

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.[1][2]
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Mechanism of Action
Cdk5-IN-2 functions as a Cdk5 inhibitor, targeting the ATP-binding site of the kinase.[3] By

blocking the activity of Cdk5, Cdk5-IN-2 can be utilized to probe the physiological and

pathological roles of this kinase. Cdk5 is a unique member of the cyclin-dependent kinase

family, primarily active in post-mitotic neurons, where it is crucial for neuronal development and

function.[4] Its activity is dependent on association with its regulatory partners, p35 or p39.[4]

Under conditions of neuronal stress, p35 can be cleaved to p25, leading to the hyperactivation

of Cdk5, which is implicated in the pathogenesis of neurodegenerative diseases.[4]

Cdk5 Signaling Pathway
The signaling pathways regulated by Cdk5 are complex and involved in a multitude of cellular

processes. The diagram below illustrates a simplified overview of the Cdk5 signaling cascade,

highlighting its activators and key downstream substrates involved in neuronal function and

disease.
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Caption: Simplified Cdk5 signaling pathway.

Experimental Protocols
While a specific published protocol detailing the use of Cdk5-IN-2 is not readily available, the

following is a representative in vitro kinase assay protocol that can be adapted to evaluate the

inhibitory activity of Cdk5-IN-2. This protocol is based on established methods for measuring

Cdk5 activity.

Objective: To determine the IC50 of Cdk5-IN-2 against Cdk5/p25.

Materials:

Recombinant active Cdk5/p25 enzyme

Histone H1 (as a substrate)

Cdk5-IN-2

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

96-well plates

Phosphocellulose paper (for radioactive assay)

Scintillation counter (for radioactive assay) or a luminometer (for ADP-Glo™ assay)

DMSO (for dissolving Cdk5-IN-2)

Procedure (Radioactive Method):

Prepare Cdk5-IN-2 Dilutions: Prepare a serial dilution of Cdk5-IN-2 in DMSO. Further dilute

these in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO
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concentration is consistent across all wells and does not exceed 1%.

Reaction Setup: In a 96-well plate, add the following in order:

Kinase Assay Buffer

Diluted Cdk5-IN-2 or DMSO (for control)

Recombinant Cdk5/p25 enzyme

Histone H1 substrate

Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is

typically 25-50 µL.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes),

ensuring the reaction is in the linear range.

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper.

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each Cdk5-IN-2 concentration

relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Procedure (Non-Radioactive ADP-Glo™ Method):

Prepare Cdk5-IN-2 Dilutions: As described in the radioactive method.

Reaction Setup: In a white, opaque 96-well plate, add the kinase, substrate, ATP, and

inhibitor in the appropriate buffer as per the manufacturer's protocol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b11934076?utm_src=pdf-body
https://www.benchchem.com/product/b11934076?utm_src=pdf-body
https://www.benchchem.com/product/b11934076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time

(e.g., 60 minutes).

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for

40 minutes at room temperature.

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus

to the kinase activity. Calculate the IC50 as described in the radioactive method.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing a Cdk5

inhibitor like Cdk5-IN-2.
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Caption: Cdk5 inhibitor screening workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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